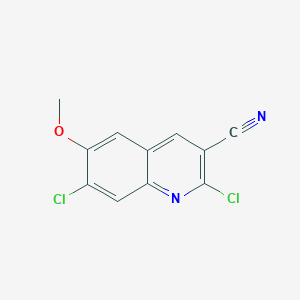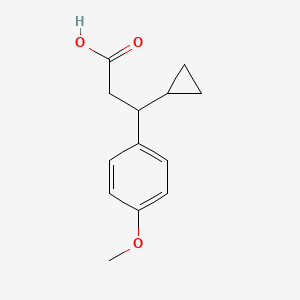
2-(5-butyl-1H-indol-3-yl)ethanamine hydrochloride
Overview
Description
2-(5-Butyl-1H-indol-3-yl)ethanamine hydrochloride (2B-HCl) is a synthetic compound that is structurally similar to serotonin, a neurotransmitter that regulates many physiological processes including mood, appetite, and sleep. 2B-HCl has been studied as a potential therapeutic agent for a variety of conditions, including depression, anxiety, and pain.
Scientific Research Applications
Antimicrobial Properties
2-(5-butyl-1H-indol-3-yl)ethanamine hydrochloride and its derivatives have been explored for their potential antimicrobial properties. Research indicates that these compounds may be effective against both Gram-positive and Gram-negative bacteria, as well as fungal species. For example, a study by Héquet et al. (2014) found that indole derivatives could enhance the antibacterial activity of ciprofloxacin against Staphylococcus aureus strains resistant to fluoroquinolones due to overexpression of the NorA efflux pump (Héquet et al., 2014). Similarly, Kumbhare et al. (2013) synthesized novel 2-(1H-indol-3-yl)ethanamine derivatives that demonstrated significant in vitro antibacterial and antifungal activity (Kumbhare et al., 2013).
Biocide and Corrosion Inhibition
In industrial applications, derivatives of this compound, such as 2-(Decylthio)ethanamine hydrochloride, have been used as multifunctional biocides. These compounds exhibit broad-spectrum activity against bacteria, fungi, and algae, along with biofilm and corrosion inhibition properties, as reported by Walter and Cooke (1997) (Walter & Cooke, 1997).
Pharmacological and CNS Activities
Derivatives of this compound have also been studied for their pharmacological activities, particularly within the central nervous system (CNS). For instance, Szulczyk et al. (2019) explored the binding affinities and functional activities of 2-(1H-indol-3-yl)ethylthiourea derivatives at serotonin receptors, revealing potential applications in pain management and inflammation (Szulczyk et al., 2019).
Catalytic and Synthetic Applications
In the field of synthetic chemistry, compounds like this compound have been used in the synthesis of complex organic structures. For example, Yang et al. (2014) reported on the synthesis of trinuclear rare-earth metal amido complexes incorporating indolyl groups, showcasing their potential as catalysts in organic reactions (Yang et al., 2014).
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-(5-butyl-1H-indol-3-yl)ethanamine hydrochloride is the human 5-HT1a receptor . This receptor is a subtype of the serotonin receptor, which plays a key role in many biological processes including mood regulation, anxiety, and learning.
Mode of Action
The compound interacts with the 5-HT1a receptor, likely acting as an agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the activation of the 5-HT1a receptor can lead to various downstream effects, depending on the specific cellular context.
Result of Action
The activation of the 5-HT1a receptor by this compound can lead to various cellular and molecular effects. For instance, it has been shown to exhibit activity against the parasite L. infantum . .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound. For instance, the compound has been tested at a pH of 7.4 and a temperature of 2°C . Other factors, such as the presence of other substances or specific conditions within the body, can also affect the compound’s action.
properties
IUPAC Name |
2-(5-butyl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.ClH/c1-2-3-4-11-5-6-14-13(9-11)12(7-8-15)10-16-14;/h5-6,9-10,16H,2-4,7-8,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOAPUXFPZEYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC=C2CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




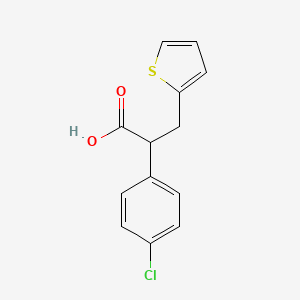
![2-[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3033293.png)
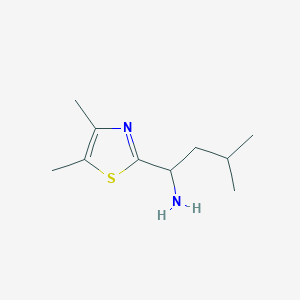
![3-Amino-2-[(2-fluorophenyl)methyl]-2-methylpropanoic acid](/img/structure/B3033295.png)

![3-Amino-2-[(4-ethylphenyl)methyl]-2-methylpropanoic acid](/img/structure/B3033301.png)
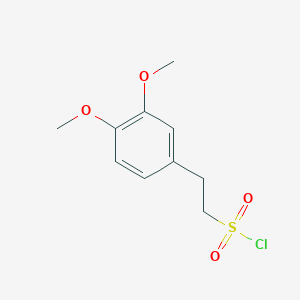
![2-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3033307.png)

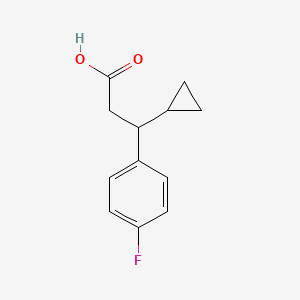
![6-Amino-4-((3,5-dimethylisoxazol-4-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3033311.png)
